Enhanced Aqueous Solubility of 1-(3-Methoxypropyl)piperidin-4-one Versus N-Alkyl Piperidin-4-one Analogs
1-(3-Methoxypropyl)piperidin-4-one exhibits a calculated aqueous solubility of 178 g/L at 25°C, significantly exceeding the solubility profile of the parent piperidin-4-one scaffold and many other N-alkyl derivatives . This high water solubility is directly attributable to the 3-methoxypropyl side chain, which introduces a hydrophilic ether oxygen capable of hydrogen bonding with water while maintaining a balanced lipophilic character . In contrast, 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4), the reduced amine analog, demonstrates only limited solubility in chloroform and methanol, reflecting its different hydrogen-bonding capacity and polarity profile [1].
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | 178 g/L (calculated) |
| Comparator Or Baseline | 1-(3-Methoxypropyl)piperidin-4-amine (CAS 179474-79-4): soluble in chloroform (少许), methanol (少许); limited water solubility |
| Quantified Difference | Target compound exhibits high aqueous solubility (>100 g/L) compared to amine analog with limited organic solvent solubility only |
| Conditions | Calculated value at 25°C for target compound; qualitative solubility assessment for comparator |
Why This Matters
High aqueous solubility facilitates homogeneous reaction conditions in aqueous-phase synthetic transformations and simplifies downstream workup procedures compared to less soluble analogs, directly impacting process efficiency in pharmaceutical manufacturing.
- [1] MolAid. 1-(3-甲氧基丙基)-4-哌啶胺 | 179474-79-4. Solubility: soluble in chloroform (slightly), methanol (slightly). View Source
